Cas no 950320-01-1 (N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide)

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide-based compound featuring a pyridazine core with an ethylsulfonyl substituent and a dimethoxybenzenesulfonamide moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. The ethylsulfonyl group enhances solubility and bioavailability, while the dimethoxybenzenesulfonamide fragment may contribute to target binding affinity. This compound is of interest for research applications in drug discovery, particularly in the development of small-molecule inhibitors. Its well-defined synthetic route and stability under standard conditions make it suitable for further pharmacological evaluation.
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide structure
950320-01-1 structure
Product name:N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
CAS No:950320-01-1
MF:C20H21N3O6S2
MW:463.527242422104
CID:6635997
PubChem ID:18569052

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide
    • F2216-0094
    • N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide
    • CCG-175700
    • N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
    • AKOS001961904
    • 950320-01-1
    • Inchi: 1S/C20H21N3O6S2/c1-4-30(24,25)20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-31(26,27)19-13-16(28-2)8-10-18(19)29-3/h5-13,23H,4H2,1-3H3
    • InChI Key: ISNCKPGWSUWHCS-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1OC)OC)(NC1C=CC=C(C2=CC=C(N=N2)S(CC)(=O)=O)C=1)(=O)=O

Computed Properties

  • Exact Mass: 463.08717775g/mol
  • Monoisotopic Mass: 463.08717775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 780
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 141Ų

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA78175-1mg
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide
950320-01-1
1mg
$204.00 2024-05-20
A2B Chem LLC
BA78175-3mg
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide
950320-01-1
3mg
$222.00 2023-12-29
A2B Chem LLC
BA78175-4mg
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide
950320-01-1
4mg
$227.00 2023-12-29
A2B Chem LLC
BA78175-2mg
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide
950320-01-1
2mg
$214.00 2023-12-29

Additional information on N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

N-(3-(6-(Ethylsulfonyl)Pyridazin-3-yl)Phenyl)-2,5-Dimethoxybenzenesulfonamide: A Comprehensive Overview

N-(3-(6-(Ethylsulfonyl)Pyridazin-3-yl)Phenyl)-2,5-Dimethoxybenzenesulfonamide is a complex organic compound with the CAS Registry Number 950320-01-1. This compound belongs to the class of sulfonamides, which are widely studied in various fields of chemistry and pharmacology due to their diverse applications. The molecule is characterized by its intricate structure, incorporating a pyridazine ring, ethylsulfonyl group, and a dimethoxybenzenesulfonamide moiety. These structural features contribute to its unique chemical properties and potential functional applications.

The synthesis of N-(3-(6-(Ethylsulfonyl)Pyridazin-3-yl)Phenyl)-2,5-Dimethoxybenzenesulfonamide involves a series of multi-step reactions, including nucleophilic substitutions, coupling reactions, and sulfonation processes. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly streamlined the synthesis of pyridazine derivatives, which are key intermediates in this compound's preparation.

Structurally, the compound comprises a central pyridazine ring substituted at position 6 with an ethylsulfonyl group and at position 3 with a phenyl group. The phenyl ring is further substituted at position 3 with a sulfonamide group derived from 2,5-dimethoxybenzenesulfonic acid. This substitution pattern imparts unique electronic and steric properties to the molecule. The ethylsulfonyl group introduces electron-withdrawing effects, which can influence the reactivity of the pyridazine ring. Meanwhile, the dimethoxy groups on the benzenesulfonamide moiety provide additional electronic modulation and may enhance solubility or bioavailability in certain contexts.

Recent studies have highlighted the potential of N-(3-(6-(Ethylsulfonyl)Pyridazin-3-yl)Phenyl)-2,5-Dimethoxybenzenesulfonamide as a candidate for drug development. Its sulfonamide functionality is known to exhibit bioactive properties, making it a promising lead compound for designing new pharmaceutical agents. For example, sulfonamides are often explored as inhibitors of various enzymes or receptors due to their ability to form hydrogen bonds and interact with biological targets.

In addition to its pharmacological potential, this compound has also been investigated for its role in materials science. The combination of electron-withdrawing groups (such as ethylsulfonyl) and electron-donating groups (such as dimethoxy) within the molecule creates a balance that could be advantageous in designing functional materials. For instance, such compounds might serve as precursors for advanced polymers or as components in electronic devices.

From an analytical standpoint, N-(3-(6-(Ethylsulfonyl)Pyridazin-3-yl)Phenyl)-2,5-Dimethoxybenzenesulfonamide can be characterized using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These methods allow for precise determination of its molecular structure and purity. Furthermore, computational chemistry tools have been employed to model its electronic structure and predict its reactivity under various conditions.

One area of active research involving this compound is its application in drug delivery systems. The presence of hydrophilic groups (such as sulfonamides) and lipophilic groups (such as ethylsulfonyl) makes it a candidate for amphiphilic molecules that can enhance drug solubility and bioavailability. Recent studies have explored its potential as a carrier for hydrophobic drugs in nanomedicine applications.

In conclusion, N-(3-(6-(Ethylsulfonyl)Pyridazin-3-yl)Phenyl)-2,5-Dimethoxybenzenesulfonamide represents an intriguing compound with multifaceted applications across chemistry and pharmacology. Its unique structure endows it with properties that make it suitable for both therapeutic development and materials science innovations. As research continues to uncover its full potential, this compound stands at the forefront of cutting-edge scientific exploration.

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